molecular formula C10H18 B099637 2,7-Dimethyl-2,6-octadiene CAS No. 16736-42-8

2,7-Dimethyl-2,6-octadiene

Cat. No.: B099637
CAS No.: 16736-42-8
M. Wt: 138.25 g/mol
InChI Key: PSOPUECGKNQIPH-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,6-octadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Crystalline Copolymers Synthesis

Crystalline copolymers of 3-methylbutene and 2,7-dimethyl-2,6-octadiene have been synthesized using ZIEGLER-NATTA catalysts. These copolymers demonstrate sharp crystalline melting points and can be melt-spun into fibers. The chemical structure of these copolymers has been elucidated through X-ray diagrams and infrared spectra (Dipietro & Diedwardo, 1966).

Synthesis of Biologically Active Analogs

2,6-Dimethyl-2,7-octadiene derivatives have been used in the synthesis of biologically active compounds like 2,6-dimethyloctan-1-ol formate, an analog of the smaller flour beetle aggregation pheromone. This involves telomerization reactions and careful structural determination using NMR spectroscopy (Zakharkin, Guseva, & Petrovskii, 1995).

Hydroboration Studies

The hydroboration of this compound has been investigated to understand the stereochemical outcomes of the reaction. This study led to the isolation of racemic trans-2,5-diisopropylborolane, which involves complexation with various reagents (Laschober, Zorzi, & Hodgetts, 2001).

Polymerization and Copolymerization Research

2,6-Dimethyl-2,7-octadiene has been used extensively in polymerization and copolymerization processes. For instance, its copolymerization with styrene and acrylonitrile has been studied, providing insights into the composition of copolymers and their reactivity ratios (Babu & Bajaj, 1977).

Formation Mechanism in Thermal Decomposition

Research has been conducted on the formation mechanism of 2,6-dimethyl-2,6-octadienes during the thermal decomposition of linalyl β-D-glucopyranoside. This study involved analysis through GC/MS and NMR spectroscopy, revealing a new reaction mechanism (Hattori et al., 2004).

Synthesis of Pheromone Components

This compound derivatives have been synthesized for use as pheromone components in various insect species. This involves multiple step synthesis and structural confirmation through NMR and IR spectroscopy (Kad & Nohria, 1989).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethyl-2,6-octadiene can be synthesized through several methods. One common approach involves the dehydration of secondary and tertiary alcohols. For instance, the dehydration of 2,7-dimethyl-2,6-octanediol can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These processes typically use catalysts such as sulfuric acid or phosphoric acid to facilitate the dehydration reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-2,6-octadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and alcohol

Properties

IUPAC Name

2,7-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOPUECGKNQIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333960
Record name 2,7-Dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16736-42-8
Record name 2,7-Dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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